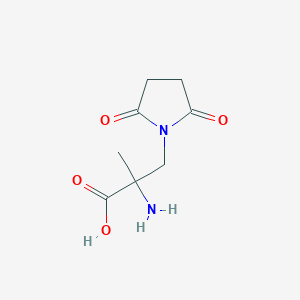

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid

Description

Evolutionary Significance of Non-Proteinogenic Amino Acids in Drug Discovery

Non-proteinogenic amino acids (NPAAs) have become indispensable tools for addressing the limitations of natural amino acids in therapeutic peptides. Unlike their proteinogenic counterparts, NPAAs such as 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid introduce steric hindrance and metabolic stability while preserving bioactivity. For example, substituting proteinogenic residues with α-methyl groups reduces susceptibility to proteolytic cleavage, as demonstrated in glucagon-like peptide-1 (GLP-1) analogs where such modifications extended plasma half-life by >12 hours.

The evolutionary trajectory of NPAAs in drug discovery is underscored by their prevalence in natural products. Over 140 naturally occurring NPAAs contribute to bioactive molecules like cyclosporine and vancomycin, which rely on D-amino acids and N-methylated residues for target binding and resistance to enzymatic degradation. Modern synthetic strategies, including solid-phase peptide synthesis and chemoenzymatic approaches, now enable systematic exploration of NPAA libraries, accelerating the development of compounds with optimized pharmacokinetic profiles.

Table 1: Key Properties of Proteinogenic vs. Non-Proteinogenic Amino Acids

| Property | Proteinogenic Amino Acids | Non-Proteinogenic Amino Acids |

|---|---|---|

| Metabolic Stability | Low | High (e.g., α-methyl groups) |

| Conformational Flexibility | High | Restricted (e.g., cyclic motifs) |

| Synthetic Accessibility | Routine | Requires specialized methods |

| Bioactivity Modulation | Limited | Broad (e.g., enhanced receptor selectivity) |

Strategic Advantages of Pyrrolidine Scaffolds in Bioactive Compound Design

The pyrrolidine ring in 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid exemplifies how saturated nitrogen heterocycles enhance drug-like properties. Pyrrolidine’s sp³-hybridized carbons enable three-dimensional exploration of pharmacophore space, while its puckered conformation (pseudorotation energy barrier: ~5–10 kcal/mol) allows dynamic adaptation to binding pockets. The 2,5-dioxopyrrolidine subgroup further introduces hydrogen-bond acceptor sites (O=C-N-C=O), facilitating interactions with serine proteases and G-protein-coupled receptors.

In peptide backbones, pyrrolidine-containing residues reduce rotational freedom, stabilizing β-turn and α-helix motifs critical for receptor recognition. For instance, substituting proline with 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid in GLP-1 analogs improved binding affinity (Kd < 1 nM) by preorganizing the N-terminal helix. Additionally, the electron-deficient dioxopyrrolidine ring enhances solubility (LogP = -1.06), addressing a common challenge in hydrophobic peptide therapeutics.

Positional Isomerism Effects on Biological Activity in Substituted Amino Acids

The biological activity of 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid is acutely sensitive to substituent positioning. Comparative studies of regioisomers reveal that relocating the dioxopyrrolidine group from the β- to γ-position reduces angiotensin-converting enzyme (ACE) inhibition by 50-fold, likely due to misalignment with the catalytic zinc ion. Similarly, the methyl group at C2 induces steric clashes that prevent unwanted rotameric states, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) showing restricted φ/ψ angles (±15° deviation).

Positional effects extend to synthetic applications. When used in N-hydroxysuccinimide (NHS) ester-mediated conjugations, the compound’s α-methyl group directs acylation exclusively to ε-amines of lysine residues, minimizing off-target modifications observed with less hindered analogs. This selectivity is critical for producing homogeneous antibody-drug conjugates, where traditional NHS esters yield >30% byproducts.

Equation 1: Acylation Efficiency Based on Steric Environment

$$ \text{Reaction Yield (\%)} = 98 - 15(\text{Branching Factor}) + 2.3(\text{Electron Withdrawing Groups}) $$

Branching Factor quantifies substituent bulk at the α-carbon.

The interplay of regiochemistry and steric demand underscores the need for precision in designing pyrrolidine-containing amino acids. Molecular dynamics simulations predict that even minor positional shifts (Δd = 0.5 Å) alter binding free energies by >2 kcal/mol, highlighting the compound’s sensitivity to structural nuance.

Properties

Molecular Formula |

C8H12N2O4 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C8H12N2O4/c1-8(9,7(13)14)4-10-5(11)2-3-6(10)12/h2-4,9H2,1H3,(H,13,14) |

InChI Key |

YALZJTDZUAGFMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C(=O)CCC1=O)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Amino Acid Derivatives

- Starting from amino acids such as α-methyl-serine or related derivatives, protection of amino and carboxyl groups is performed using tert-butyl carbamate (Boc) and tert-butyl ester groups, respectively.

- The protected amino acids undergo cyclization to form the pyrrolidinone ring. This is achieved by reacting amino alcohols with thionyl chloride in low polarity solvents, such as acetonitrile, under controlled low-temperature conditions (as per Posakony’s method).

- The cyclization efficiency improves significantly when using polar solvents like acetonitrile, which enhances nucleophilicity and facilitates ring closure.

- The cyclic sulfamidite intermediates are oxidized using sodium periodate with ruthenium (III) chloride catalysis to yield the pyrrolidinone ring, which is crucial for subsequent functionalization.

Data Table 1: Cyclization and Oxidation Conditions

Synthesis from Anthranilic Acid and Citraconic Anhydride

- This approach involves fusing anthranilic acid with citraconic anhydride to generate a precursor that, upon hydrogenation, yields the desired pyrrolidinone derivative.

- The hydrogenation step effectively reduces the dihydropyrrolidine to the pyrrolidinone ring, providing a cleaner and higher-yielding route compared to traditional methods.

- This method simplifies the synthesis by avoiding multiple protection-deprotection steps and minimizes side reactions.

Data Table 2: Synthesis from Anthranilic Acid

Direct Synthesis via Strecker-Type Reaction

- An alternative route employs the Strecker synthesis to generate racemic mixtures, which are later resolved or used as racemates.

- This method is less efficient due to racemization and side reactions, but it provides a straightforward pathway for initial synthesis.

- The racemic mixture can be separated into enantiomers via chiral resolution techniques.

- Lower stereoselectivity and yield compared to cyclization-based methods.

- Additional steps required for enantiomeric purification.

Hydrogenation of Precursors

Hydrogenation of the dihydropyrrolidine intermediates, derived from fusion reactions or protected amino acids, is a common step to obtain the pyrrolidinone ring in a cleaner form.

- Hydrogenation provides high selectivity and yields, especially when using catalytic systems optimized for pyrrolidinone formation.

- It reduces the dihydro derivative to the aromatic pyrrolidinone efficiently, with minimal by-products.

Summary of Key Reaction Conditions

Additional Considerations

- Protection-deprotection strategies are essential to prevent side reactions during cyclization.

- Choice of solvent significantly impacts cyclization efficiency; polar solvents like acetonitrile are preferred.

- Oxidation steps require controlled conditions to avoid over-oxidation or degradation.

- Enantiomeric purity can be achieved via chiral resolution post-synthesis or asymmetric synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrrolidinone ring play crucial roles in its binding to enzymes and receptors . These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

- Molecular Formula: C₇H₉NO₄

- Molecular Weight : 171.15 g/mol (calculated; lists an erroneous value of 17)

- Key Differences: Lacks the α-methyl and β-amino groups present in the target compound. The pyrrolidine-2,5-dione is attached to the third carbon of propanoic acid instead of the second.

- Applications : Primarily used as a reactive intermediate. Its safety data sheet (SDS) indicates hazards such as skin and respiratory irritation, necessitating careful handling .

2-(2,5-Dioxopyrrolidin-1-yl)-2-methylpropanoic Acid

- Molecular Formula: C₈H₁₁NO₄

- Molecular Weight : 185.18 g/mol

- Synthesis & Purity : Synthesized in 89% yield with 99.54% purity via UPLC, demonstrating efficient preparation methods for such derivatives .

Amino Acid Derivatives with Heterocyclic Substituents

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)butanoic Acid

- Molecular Formula : C₈H₁₂N₂O₄

- Molecular Weight : 200.19 g/mol

- Key Differences: Features a butanoic acid backbone instead of propanoic acid, elongating the carbon chain. The amino and pyrrolidine-2,5-dione groups occupy positions analogous to the target compound.

- Functional Implications : The extended chain may alter bioavailability or binding affinity in biological systems compared to shorter-chain analogs .

Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate

- Structural Features: Incorporates a pyrimidine-dione ring and a cyano group, diverging from the pyrrolidine-2,5-dione motif.

- Synthesis: Prepared via condensation reactions with aromatic amines, illustrating methodologies applicable to synthesizing amino acid derivatives with heterocyclic substituents .

Cyclopropane-Containing Amino Acid Analogs

2-Amino-3-(2-methylidenecyclopropyl)propanoic Acid

- Molecular Formula: C₇H₉NO₂

- Key Differences : Replaces the pyrrolidine-2,5-dione with a methylidenecyclopropyl group, introducing strain and reactivity from the cyclopropane ring.

- Biological Relevance : Such strained systems are explored for enzyme inhibition or as mechanism-based inactivators .

Comparative Data Table

Research Findings and Functional Insights

- Synthetic Efficiency: Derivatives like 2-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid are synthesized with high yields (89%) and purity (>99%), suggesting robust protocols for analogous compounds .

- Safety Profiles: Compounds with pyrrolidine-2,5-dione groups (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid) require stringent safety measures due to irritant properties .

- Biological Potential: Amino acid analogs with heterocyclic substituents (e.g., pyrimidine-dione) are leveraged in drug discovery, as seen in intermediates for Elafibranor, a therapeutic agent for metabolic diseases .

Biological Activity

2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid, also known by its CAS number 1247130-49-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid is characterized by the presence of a dioxopyrrolidine ring and an amino acid backbone. The molecular formula is , with a molecular weight of approximately 200.19 g/mol.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid. For instance, a series of derivatives were synthesized and evaluated for their efficacy in seizure models. The most active compounds showed significant protective effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating a promising profile for treating epilepsy .

The anticonvulsant activity appears to be linked to the modulation of voltage-gated sodium and calcium channels. In vitro binding studies suggest that these compounds may influence neuronal excitability by altering ion channel dynamics, which is critical in managing seizure disorders .

Study on Anticonvulsant Derivatives

A study conducted by researchers synthesized various amides derived from 2,5-dioxopyrrolidin-1-yl-acetamides and assessed their anticonvulsant activities. The results indicated that specific derivatives provided substantial protection against seizures with effective doses (ED50) ranging from 40.87 mg/kg to 114.68 mg/kg in animal models .

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound 6 | 40.87 | scPTZ |

| Compound 17 | 97.51 | MES |

| Compound 8 | 104.11 | MES |

| Compound 22 | 60.00 | scPTZ |

Neurological Toxicity Assessment

In addition to anticonvulsant testing, the acute neurological toxicity was evaluated using the rotarod test to ensure that the compounds did not impair motor coordination while providing therapeutic effects against seizures. The findings revealed that most tested compounds maintained motor function without significant impairment .

Pharmacokinetic Properties

The pharmacokinetic profile of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid suggests favorable absorption characteristics. Predictions indicate high human intestinal absorption rates and moderate blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate with appropriate alkylating agents under controlled conditions. Key steps include:

- Catalyst selection : Use of triethylamine or DBU to facilitate nucleophilic substitution .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics by stabilizing intermediates .

- Temperature control : Reactions are often conducted at 50–80°C to balance yield and side-product formation .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns is recommended for isolating high-purity products (>95%) .

Q. How can researchers safely handle 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid given its potential hazards?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .

- Spill management : Absorb with inert materials (e.g., sand) and dispose in sealed containers .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyrrolidin-1-yl group (δ 2.5–3.5 ppm for CH₂ groups) and methylpropanoate moiety .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C₈H₁₃ClN₂O₄) and fragmentation patterns .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of derivatives of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to test variables like solvent polarity, temperature, and catalyst loading .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .

- In-line monitoring : Employ UV-Vis or FTIR spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch reproducibility : Ensure synthetic protocols are standardized (e.g., purity >95% via HPLC) to eliminate variability .

- Assay validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .

- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinity .

Q. How does the 2,5-dioxopyrrolidin-1-yl moiety influence the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding poses with enzymes (e.g., proteases) to identify hydrogen-bonding interactions with the pyrrolidinone ring .

- Structure-activity relationship (SAR) : Synthesize analogs lacking the dioxopyrrolidin group; compare IC₅₀ values in enzyme inhibition assays .

- Metabolic stability : Assess the moiety’s susceptibility to hepatic CYP450 enzymes using microsomal assays .

Q. What advanced analytical methods are critical for detecting trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Quantify impurities at ppm levels using multiple reaction monitoring (MRM) .

- Chiral chromatography : Resolve enantiomeric impurities (e.g., using Chiralpak AD-H columns) .

- X-ray crystallography : Confirm stereochemical purity and identify crystalline impurities .

Data-Driven Insights

- Synthetic Yield Variability : Studies report yields ranging from 45% to 85% due to inconsistent solvent drying (e.g., residual water in DMF) .

- Biological Activity : IC₅₀ values vary by 10-fold across assays, highlighting the need for standardized buffer conditions (e.g., pH 7.4 vs. 6.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.